molecular formula C22H19N3 B14562831 1H-1,2,4-Triazole, 1-(2-methylphenyl)-3-(4-methylphenyl)-5-phenyl- CAS No. 62135-60-8

1H-1,2,4-Triazole, 1-(2-methylphenyl)-3-(4-methylphenyl)-5-phenyl-

Cat. No.: B14562831
CAS No.: 62135-60-8
M. Wt: 325.4 g/mol
InChI Key: WAMBGVXLDNUOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,4-Triazole, 1-(2-methylphenyl)-3-(4-methylphenyl)-5-phenyl- is a triazole derivative. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 1-(2-methylphenyl)-3-(4-methylphenyl)-5-phenyl- typically involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. Common synthetic routes include:

    Cyclization of hydrazine derivatives: This method involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Cyclization of nitriles: This method involves the reaction of nitriles with hydrazine derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of triazole derivatives often involves large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. Common industrial methods include:

    Batch reactors: These are used for small to medium-scale production.

    Continuous flow reactors: These are used for large-scale production, offering better control over reaction conditions and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 1-(2-methylphenyl)-3-(4-methylphenyl)-5-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidizing agents: Examples include potassium permanganate and hydrogen peroxide.

    Reducing agents: Examples include sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Examples include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May produce triazole oxides.

    Reduction: May produce triazole hydrides.

    Substitution: May produce substituted triazoles.

Scientific Research Applications

1H-1,2,4-Triazole, 1-(2-methylphenyl)-3-(4-methylphenyl)-5-phenyl- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-(2-methylphenyl)-3-(4-methylphenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes, leading to the disruption of metabolic pathways.

    Receptor binding: The compound may bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: The parent compound, known for its diverse biological activities.

    1-(2-methylphenyl)-1H-1,2,4-Triazole: A derivative with similar properties.

    3-(4-methylphenyl)-1H-1,2,4-Triazole: Another derivative with similar properties.

Uniqueness

1H-1,2,4-Triazole, 1-(2-methylphenyl)-3-(4-methylphenyl)-5-phenyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

CAS No.

62135-60-8

Molecular Formula

C22H19N3

Molecular Weight

325.4 g/mol

IUPAC Name

1-(2-methylphenyl)-3-(4-methylphenyl)-5-phenyl-1,2,4-triazole

InChI

InChI=1S/C22H19N3/c1-16-12-14-18(15-13-16)21-23-22(19-9-4-3-5-10-19)25(24-21)20-11-7-6-8-17(20)2/h3-15H,1-2H3

InChI Key

WAMBGVXLDNUOGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.